Enzymatic ALK5 Inhibition vs. SB-431542
J-1048 demonstrates sub-micromolar potency against ALK5 in a recombinant kinase assay. While a direct head-to-head comparison under identical assay conditions is not available from the primary literature, cross-study comparative analysis reveals that J-1048's reported IC50 (0.03 μM) represents approximately a 3-fold improvement in enzymatic potency over the widely used reference ALK5 inhibitor SB-431542, which exhibits an IC50 of 94 nM (0.094 μM) for ALK5 autophosphorylation inhibition .
SB-431542: 0.094 μM (cellular autophosphorylation)
| Evidence Dimension | ALK5 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.03 μM (30 nM) - inhibition of human recombinant GST-tagged ALK5 expressed in Sf9 insect cells using casein as substrate incubated for 60 mins in presence of [33P]-ATP by radiometric assay |
| Comparator Or Baseline | SB-431542: 0.094 μM (94 nM) - inhibition of ALK5 autophosphorylation in cellular assay |
| Quantified Difference | Approximately 3.1-fold lower IC50 for J-1048 |
| Conditions | Target Compound: Sf9 insect cells, recombinant GST-tagged human ALK5, casein substrate, 60 min incubation, [33P]-ATP radiometric detection; Comparator: Cellular autophosphorylation assay (note: assay format differs; direct numerical comparison requires appropriate caution regarding cross-assay variability) |
Why This Matters
This differential potency suggests J-1048 may achieve comparable or superior target engagement at lower working concentrations in experimental systems, potentially reducing off-target effects associated with higher compound concentrations required for less potent ALK5 inhibitors.
